molecular formula C9H12Cl3NSi B15065443 3-(3-(Trichlorosilyl)propyl)aniline CAS No. 827627-60-1

3-(3-(Trichlorosilyl)propyl)aniline

Cat. No.: B15065443
CAS No.: 827627-60-1
M. Wt: 268.6 g/mol
InChI Key: QAOMKEFYPFWTTN-UHFFFAOYSA-N
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Description

3-(3-(Trichlorosilyl)propyl)aniline: is an organosilicon compound that features a trichlorosilyl group attached to a propyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trichlorosilyl)propyl)aniline typically involves the reaction of aniline with 3-chloropropyltrichlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like toluene and a temperature range of 50-70°C to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-(Trichlorosilyl)propyl)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The trichlorosilyl group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions to replace the chlorine atoms.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Silane derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(3-(Trichlorosilyl)propyl)aniline is used as a precursor in the synthesis of silane coupling agents, which are important in the modification of surfaces and the enhancement of adhesion between organic and inorganic materials.

Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of protein-surface interactions and the development of biosensors.

Medicine: While direct medical applications are limited, the compound’s derivatives may be explored for drug delivery systems and the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 3-(3-(Trichlorosilyl)propyl)aniline involves the interaction of the trichlorosilyl group with various substrates. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The aniline moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

  • 3-(Trichlorosilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Dimethylchlorosilyl)propyl methacrylate

Comparison: Compared to these similar compounds, 3-(3-(Trichlorosilyl)propyl)aniline is unique due to the presence of the aniline moiety, which imparts additional reactivity and potential applications. The aniline group allows for further functionalization and the formation of complex molecular architectures, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

827627-60-1

Molecular Formula

C9H12Cl3NSi

Molecular Weight

268.6 g/mol

IUPAC Name

3-(3-trichlorosilylpropyl)aniline

InChI

InChI=1S/C9H12Cl3NSi/c10-14(11,12)6-2-4-8-3-1-5-9(13)7-8/h1,3,5,7H,2,4,6,13H2

InChI Key

QAOMKEFYPFWTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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